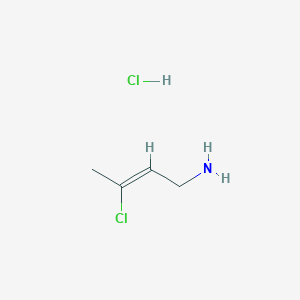

3-Chloro-but-2-enylamine hydrochloride

CAS No.: 30562-01-7

Cat. No.: VC4827261

Molecular Formula: C4H9Cl2N

Molecular Weight: 142.02

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30562-01-7 |

|---|---|

| Molecular Formula | C4H9Cl2N |

| Molecular Weight | 142.02 |

| IUPAC Name | (Z)-3-chlorobut-2-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H8ClN.ClH/c1-4(5)2-3-6;/h2H,3,6H2,1H3;1H/b4-2-; |

| Standard InChI Key | FNXILSDJRCHUDK-MKHFZPSSSA-N |

| SMILES | CC(=CCN)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Chloro-but-2-enylamine hydrochloride is characterized by a but-2-enyl backbone substituted with a chlorine atom at the third carbon and an amine group at the first position, stabilized as a hydrochloride salt. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2619-55-8 | |

| Molecular Formula | C₄H₉Cl₂N | |

| Molecular Weight | 142.03 g/mol | |

| SMILES | C/C(=C/CN)/Cl.Cl | |

| InChIKey | JKKBTAMRLCIUDD-DUXPYHPUSA-N | |

| Purity | ≥97% |

The (E)-isomer configuration predominates in commercial samples, as confirmed by stereochemical analyses .

Physicochemical Properties

While solubility data in aqueous and organic solvents remain underreported, the compound’s hydrochloride salt form enhances stability and solubility in polar media . Thermal decomposition occurs above 200°C, with no measurable vapor pressure at standard conditions .

Synthesis and Industrial Production

Alkylation of Amines

The primary synthesis route involves the alkylation of primary amines with 1,3-dichlorobut-2-ene under controlled conditions . For example:

-

Reaction Setup: A mixture of 3-chlorobut-2-enol and ammonium hydroxide in tetrahydrofuran (THF) at 0–5°C.

-

Quenching: Addition of hydrochloric acid precipitates the hydrochloride salt .

-

Purification: Recrystallization from ethanol yields ≥97% purity .

Alternative methods employ Schotten-Baumann conditions, where 1,3-dichlorobut-2-ene reacts with benzylamine derivatives, followed by acidic workup .

Catalytic Optimization

Recent advances utilize basic Al₂O₃ or KF/Al₂O₃ composites to enhance reaction efficiency, achieving yields up to 78% . These catalysts mitigate byproduct formation, particularly oligomeric chlorinated amines .

Reactivity and Applications

Pharmaceutical Intermediates

The compound serves as a precursor to β-chlorocrotonaldehyde and methyl vinyl ketone, critical building blocks in antipsychotic and antifungal agents . For instance:

-

Cyclization Reactions: Under acidic conditions, it forms six-membered heterocycles used in serotonin receptor modulators .

-

Cross-Coupling: Palladium-catalyzed Suzuki reactions yield biaryl derivatives with antitumor activity .

Herbicide Synthesis

3-Chloro-but-2-enylamine hydrochloride is alkylated with phenoxyacetic acids to produce chlorinated herbicides, such as 2,4-DB (2,4-dichlorophenoxybutyric acid) . These compounds disrupt auxin signaling in broadleaf plants, enabling selective weed control .

Polymer Chemistry

The compound’s allylic chloride group participates in radical polymerization, forming poly(vinylamine) derivatives with applications in water-treatment resins and ion-exchange membranes .

| Hazard Parameter | Value |

|---|---|

| LD₅₀ (Rat, Oral) | 420 mg/kg |

| LC₅₀ (Inhalation) | 1.2 mg/L (4h exposure) |

Mitigation Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume